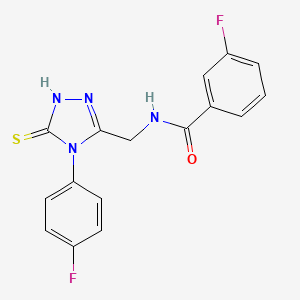

3-fluoro-N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N4OS/c17-11-4-6-13(7-5-11)22-14(20-21-16(22)24)9-19-15(23)10-2-1-3-12(18)8-10/h1-8H,9H2,(H,19,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPVUWKLMGGHNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under controlled conditions to form the 1,2,4-triazole ring.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.

Coupling with Benzamide: The final step involves coupling the triazole intermediate with a benzamide derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The incorporation of a thioxo group in the structure enhances its interaction with microbial targets. Studies have shown that compounds with similar triazole structures demonstrate efficacy against various bacterial strains and fungi.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antibacterial activity. The results suggested that modifications at the benzamide position significantly improved their potency against resistant strains of Staphylococcus aureus .

| Compound | Activity | Reference |

|---|---|---|

| Triazole Derivative A | Effective against E. coli | |

| Triazole Derivative B | Effective against S. aureus |

Anticancer Properties

Triazole compounds have been recognized for their anticancer potential due to their ability to inhibit specific enzymes involved in tumor growth. The presence of fluorine atoms in the compound may enhance lipophilicity, improving cellular uptake.

Case Study : A recent investigation into triazole derivatives revealed that certain modifications resulted in selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted the importance of the thioxo group in enhancing anticancer activity .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its structural similarity to known COX inhibitors. The inhibition of cyclooxygenase enzymes plays a crucial role in reducing inflammation.

Case Study : In vivo studies demonstrated that similar triazole derivatives significantly reduced inflammatory markers in animal models induced with carrageenan. The anti-inflammatory activity was attributed to the modulation of prostaglandin synthesis .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through binding interactions. The triazole ring and fluorinated aromatic rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

- Structural Features : These compounds share the 1,2,4-triazole-thione core but differ in substituents. The triazole is linked to a 4-(4-X-phenylsulfonyl)phenyl group and a 2,4-difluorophenyl group.

- Key Differences: The absence of a benzamide moiety reduces hydrogen-bonding capacity compared to the target compound.

- Spectroscopic Data : IR spectra confirm the thione tautomer (C=S stretch at 1247–1255 cm⁻¹), consistent with the target compound .

2-(6-Methoxynaphthalen-2-yl)-N-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)propanamide (Compound 12)

- Structural Features : Contains a triazolylmethyl-benzamide scaffold but substitutes the fluorophenyl group with a methoxynaphthyl moiety.

- Lack of fluorine atoms reduces electronegativity and metabolic stability.

- Biological Activity : Exhibits potent antibacterial activity, suggesting the triazole-thione and amide groups are critical pharmacophores .

4-(3-Chlorophenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (ID: 8015-6407)

- Structural Features : A simpler triazole-thione with 3-chlorophenyl and 4-fluorophenyl substituents.

- Key Differences :

- Absence of a benzamide or methylene bridge limits structural complexity and target specificity.

- Chlorine introduces steric bulk and alters electronic properties compared to fluorine.

- Molecular Weight : 305.76 g/mol (vs. ~385 g/mol for the target compound), highlighting the impact of substituents on size .

3,4,5-Trimethoxy-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide (ID: 3330-2830)

- Structural Features : Shares the benzamide-triazolylmethyl framework but includes trimethoxy and methoxyphenyl groups.

- Increased molecular weight (430.48 g/mol) due to bulky substituents may affect pharmacokinetics .

Mannich Base Derivatives with Triazole-Thione Moieties

- Example: Compound 13 () incorporates morpholinomethyl and nitrothiophene groups.

- Morpholine enhances solubility but reduces aromatic stacking capability.

- Biological Activity : Greater efficacy against gram-negative bacteria, indicating substituent-dependent target selectivity .

Comparative Data Table

Key Research Findings

- Tautomerism : The thione tautomer dominates in triazole derivatives, as confirmed by IR spectra (absence of S-H stretches at 2500–2600 cm⁻¹) .

- Substituent Effects : Fluorine and sulfonyl groups enhance crystallinity and stability, while methoxy/nitro groups modulate bioactivity and solubility .

- Biological Relevance : The benzamide-triazolylmethyl scaffold is a recurring motif in antimicrobial agents, suggesting its utility in drug design .

Biological Activity

3-Fluoro-N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H15F2N5OS. The presence of the fluorine atoms and the thiazole ring in its structure contributes to its biological activity.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

Antitumor Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Studies have demonstrated that benzamide derivatives possess antimicrobial properties. The incorporation of a thiazole moiety enhances the antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways. For example, compounds with similar structures have been shown to inhibit RET kinase activity, a critical pathway in cancer cell growth.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the benzamide and thiazole structures significantly impact biological activity. Key findings include:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.

- Thiazole Ring : Essential for cytotoxic activity; modifications on this ring can lead to varying degrees of potency.

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution | Increased potency |

| Aromatic substitutions | Enhanced interaction with targets |

| Thiazole modifications | Variable cytotoxic effects |

Case Studies

Several studies have explored the biological effects of related compounds:

- Antitumor Efficacy : A study involving thiazole derivatives showed significant inhibition of cell proliferation in A431 cells with IC50 values lower than standard treatments like doxorubicin .

- Antimicrobial Testing : Compounds similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Mechanistic Insights : Molecular dynamics simulations revealed that certain derivatives interact with target proteins primarily through hydrophobic contacts and hydrogen bonding, which are crucial for their biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.